PF-06767832
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Overview
Description
PF-06767832 is a synthetic organic compound known for its role as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This compound has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience .
Preparation Methods
The synthesis of PF-06767832 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
- Formation of the pyridine core.
- Introduction of the thiazole and phenyl groups.
- Coupling reactions to attach the pyridine-2-carboxamide moiety.
- Final purification to achieve a high purity product .
Chemical Reactions Analysis
PF-06767832 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiazole rings, to introduce different substituents
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
PF-06767832 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study allosteric modulation and receptor-ligand interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor activity.
Medicine: Explored for potential therapeutic applications in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery .
Mechanism of Action
PF-06767832 exerts its effects by binding to the M1 muscarinic acetylcholine receptor, enhancing the receptor’s response to acetylcholine. This positive allosteric modulation leads to increased receptor activity, which can influence various signaling pathways involved in cognitive function and memory .
Comparison with Similar Compounds
PF-06767832 is unique compared to other similar compounds due to its high selectivity and potency as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Similar compounds include:
PF-06424439: Another M1 receptor modulator with different pharmacokinetic properties.
PF-06827443: A compound with similar receptor activity but different chemical structure.
PF-03882845: Known for its effects on other muscarinic receptors, providing a broader range of activity .
These comparisons highlight the uniqueness of this compound in terms of its selectivity and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZZHFMLRHJXTO-RXVVDRJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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